1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one

Lipophilicity Drug-likeness Membrane permeability

Optimize CNS permeability and metabolic stability in 11β-HSD1 or γ-secretase programs. The 5-bromo-2-(trifluoromethoxy)phenyl group delivers +1.2 logP vs. methoxy analogs while preserving TPSA (72.1 Ų). - **Key advantage**: OCF3 (Hansch π = 1.04) raises XLogP3 to 2.4, within optimal CNS range (1-4). - **Synthetic access**: Piperidin-4-one carbonyl enables Knoevenagel condensation to 3,5-bis(arylidene) libraries (80-96% yields). - **Supply**: ≥95% purity, consistent 5-Br regiochemistry. Direct patent-relevant scaffold (US20060199816).

Molecular Formula C12H11BrF3NO4S
Molecular Weight 402.19 g/mol
CAS No. 1704065-49-5
Cat. No. B1529092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one
CAS1704065-49-5
Molecular FormulaC12H11BrF3NO4S
Molecular Weight402.19 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)S(=O)(=O)C2=C(C=CC(=C2)Br)OC(F)(F)F
InChIInChI=1S/C12H11BrF3NO4S/c13-8-1-2-10(21-12(14,15)16)11(7-8)22(19,20)17-5-3-9(18)4-6-17/h1-2,7H,3-6H2
InChIKeyKMEQLBWUDKKAMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one – Physicochemical Identity and Procurement Overview


1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one (CAS 1704065-49-5, MW 402.19 g/mol) is a synthetic N-arylsulfonyl piperidin-4-one derivative bearing a 5-bromo-2-(trifluoromethoxy)phenyl substituent [1]. This compound belongs to the aryl sulfonyl piperidine family, a privileged scaffold in medicinal chemistry explored across multiple therapeutic target classes including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, γ-secretase inhibitors, neurokinin-1 (NK1) antagonists, and VEGFR-2 inhibitors [2][3]. Commercially, it is supplied at ≥95% purity by multiple vendors including AKSci and Biosynth (via CymitQuimica) .

OCF3-substituted building block for scaffold-hopping and lipophilicity modulation
Piperidin-4-one carbonyl enables library synthesis via condensation reactions
Privileged aryl sulfonyl piperidine scaffold with multi-target class precedent

Why In-Class Substitution Fails for This Piperidin-4-one


Simple replacement of 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one with its closest analogs—such as the methoxy variant (CAS 1704081-19-5), the 4-bromophenyl analog lacking OCF3 (CAS 929000-54-4), or the pyrrolidine congener (CAS 1704069-23-7)—introduces measurable changes in lipophilicity (ΔXLogP3 ~1.2 units), hydrogen-bond acceptor count (ΔHBA = 3), and electronic character that directly impact membrane permeability, target engagement, and metabolic stability [1][2]. The trifluoromethoxy group is not merely a bioisostere of methoxy; its distinct electronegativity (OCF3 3.7 vs. OCH3 2.7) and lipophilicity contribution (Hansch π: OCF3 1.04 vs. OCH3 −0.02) fundamentally alter the physicochemical profile of the scaffold [3]. Furthermore, the piperidin-4-one carbonyl provides a reactive handle for condensation chemistry (enabling access to 3,5-bis(arylidene) derivatives) that is absent in the fully saturated piperidine or contracted pyrrolidine analogs [4].

Target Feature

Trifluoromethoxy group increases computed logP and provides weak HBA interactions

Substitution Risk

Methoxy or des-OCF3 analogs shift lipophilicity and HBA count, altering permeability and target recognition

Target Feature

OCF3 electronegativity (3.7) and Hansch π (+1.04) differ markedly from OCH3 (2.7, −0.02)

Substitution Risk

Electronic and lipophilic mismatch may alter metabolic stability and target engagement compared to methoxy congeners

Target Feature

Piperidin-4-one carbonyl available for condensation, reductive amination, and organometallic addition

Substitution Risk

Piperidine or pyrrolidine analogs lack this carbonyl, preventing direct library synthesis via carbonyl chemistry

Quantitative Differentiation Evidence


Lipophilicity Advantage Over the Methoxy Analog

The target compound (OCF3 analog) demonstrates a computed XLogP3 of 2.4, compared to 1.2 for the direct methoxy analog (OCH3, CAS 1704081-19-5), representing a measurable increase of 1.2 log units [1][2]. This difference is derived from PubChem XLogP3-AA computed values and is consistent with the known lipophilicity contribution of the OCF3 group (Hansch π = 1.04) versus the OCH3 group (Hansch π = −0.02) [3].

Lipophilicity profile
Head-to-head
Reported XLogP3: 2.4 (OCF3) vs 1.2 (OCH3); Δ +1.2
Supports membrane permeability differentiation in drug-design context
Computed values; verify with experimental logD7.4
Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Acceptor Capacity Gain

The target compound possesses 8 hydrogen-bond acceptor (HBA) atoms compared to 5 for the methoxy analog, a net gain of 3 HBA sites attributable to the three fluorine atoms in the OCF3 group acting as weak hydrogen-bond acceptors [1][2]. Both compounds have 0 hydrogen-bond donors and an identical topological polar surface area of 72.1 Ų, meaning the HBA difference modulates target recognition without altering passive permeability determinants [1][2].

H-bond acceptor profile
Head-to-head
8 HBA (OCF3) vs 5 (OCH3); TPSA unchanged at 72.1 Ų
May modulate target binding without altering passive permeability determinants
Fluorine HBA interactions are weak; multipolar context
Hydrogen bonding Solubility Target engagement

OCF3 Electronic Differentiation and Metabolic Stability

The trifluoromethoxy group exhibits a markedly higher electronegativity (OCF3 = 3.7 on the Pauling-derived scale) compared to both the methoxy group (OCH3 = 2.7) and the trifluoromethyl group (CF3 = 3.5) [1]. This elevated electronegativity reduces the electron density on the adjacent aromatic ring, which can slow cytochrome P450-mediated oxidative metabolism at the phenyl ring, a degradation pathway commonly observed in methoxy-substituted analogs. The lipophilicity contribution (Hansch π) of OCF3 (1.04) is also directionally opposite to that of OCH3 (−0.02), meaning the OCF3 group simultaneously increases lipophilicity while imparting greater metabolic resistance to oxidation [1].

OCF3 electronic character
Class-level
Electronegativity OCF3 3.7 vs OCH3 2.7; Hansch π +1.04 vs −0.02
May reduce oxidative metabolism at the aryl ring compared to methoxy analogs
Class-level inference; confirm in microsome assay
Electronegativity Metabolic stability Oxidative metabolism

Privileged Scaffold Validation Across Target Classes

The N-arylsulfonyl piperidine scaffold, of which this compound is a member, has demonstrated potent inhibitory activity across multiple validated drug targets. In NK1 receptor antagonism, the sulfonyl piperidine derivative (compound 39) achieved an hNK1 IC50 of 5.7 nM, comparable to the acyl analog (IC50 = 5.3 nM) [1]. In γ-secretase inhibition, 2,6-disubstituted N-arylsulfonyl piperidines were optimized to single-digit nanomolar IC50 values [2]. In VEGFR-2 inhibition, N-sulfonyl piperidine derivatives showed IC50 values of 3.76–4.43 μM against HCT-116, HepG-2, and MCF-7 cell lines, comparable to vinblastine and doxorubicin [3]. The 5-bromo-2-(trifluoromethoxy)phenyl substitution pattern maps onto a region of the SAR that tolerates diverse aryl modifications, as demonstrated in the 11β-HSD1 inhibitor patent US20060199816, which encompasses aryl sulfonyl piperidines with halogen and alkoxy substitutions [4].

Scaffold precedent
Class-level
N-arylsulfonyl piperidines active at NK1, γ-secretase, VEGFR-2 (class-level IC50 range)
Provides multi-target class validation for screening campaigns
No target-specific data for this compound; validate in target assay
Privileged scaffold Multi-target Drug discovery

Synthetic Versatility via Piperidin-4-one Carbonyl

The piperidin-4-one carbonyl group in the target compound enables Knoevenagel-type condensation reactions with aromatic aldehydes to generate 3,5-bis(arylidene)piperidin-4-one derivatives—a transformation not accessible to the piperidine (CAS 1704065-48-4, the TBS-protected piperidine analog) or pyrrolidine (CAS 1704069-23-7) congeners . This reaction pathway has been exploited in the synthesis of curcumin-inspired antineoplastic 1-sulfonyl-4-piperidones with antitumor activity, where 3,5-bis(ylidene)-1-(alkylsulfonyl)piperidin-4-ones were obtained in 80–96% yields [1]. The ketone also serves as a functional handle for reductive amination, Grignard addition, and oxime/hydrazone formation, enabling rapid analog generation for SAR exploration [2].

Carbonyl derivatization
Method context
Piperidin-4-one enables Knoevenagel condensation, reductive amination, organometallic addition
Enables parallel analog generation for SAR exploration
Validated on 1-sulfonyl-4-piperidone template; reported yields 80-96%
Synthetic chemistry Building block Parallel synthesis

Procurement-Driven Application Scenarios


Lead Optimization with Quantifiable Lipophilicity Control

In lead optimization programs where a methoxy-substituted aryl sulfonyl piperidine hit suffers from inadequate membrane permeability (low logD7.4), 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-one serves as a direct OCF3-for-OCH3 replacement, delivering a calibrated ΔXLogP3 of +1.2 log units while preserving the TPSA (72.1 Ų) and hydrogen-bond donor count (0) [1]. The OCF3 group's higher electronegativity (3.7 vs. 2.7) also provides a protective effect against oxidative metabolism, as demonstrated across CF3O-containing scaffolds in the fluorinated building-block literature [2]. Procuring this exact compound ensures that the scaffold-hop is evaluated under identical purity specifications (≥95%) and with consistent Br substitution regiochemistry at the 5-position of the phenyl ring .

Parallel Library Synthesis via Carbonyl Derivatization

The piperidin-4-one carbonyl enables divergent access to a library of 3,5-bis(arylidene)piperidin-4-one derivatives through Knoevenagel condensation with aryl aldehydes—a transformation that has been validated on the 1-sulfonyl-4-piperidone template with reported yields of 80–96% [3]. In contrast, procurement of the corresponding piperidine (CAS 1704065-48-4, TBS-protected) or pyrrolidine (CAS 1704069-23-7) analogs forecloses this synthetic pathway. For teams executing medium-throughput parallel synthesis, the ability to use a single building block to generate 24–96 analogs in one synthetic step directly reduces procurement complexity and inventory overhead.

11β-HSD1 and Metabolic Disease Target Screening

The aryl sulfonyl piperidine chemotype is explicitly claimed as an 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor scaffold in patent US20060199816, with preferred embodiments encompassing aryl sulfonyl piperidines bearing halogen and alkoxy substituents [4]. The 5-bromo-2-(trifluoromethoxy)phenyl substitution pattern combines the electron-withdrawing Br atom (meta to sulfonyl, para to OCF3) with the lipophilic OCF3 group, producing a candidate that maps directly onto the patented pharmacophore space. Researchers targeting metabolic syndrome or type 2 diabetes can procure this compound as a pre-validated chemotype entry point, bypassing de novo design iterations and reducing hit-identification timelines.

CNS Penetration Optimization for Neuroscience Probes

For neuroscience target programs (e.g., γ-secretase for Alzheimer's disease or NK1 for pain/emesis) where CNS penetration is required, the compound's XLogP3 of 2.4 falls within the optimal CNS drug range (typically 1–4) while the TPSA of 72.1 Ų remains below the 90 Ų threshold associated with poor brain penetration [1][5]. This contrasts with the methoxy analog (XLogP3 = 1.2), which lies below the lower bound for reliable passive CNS permeation. The OCF3 group further reduces the compound's susceptibility to P-glycoprotein efflux relative to methoxy-substituted congeners, a property inferred from the fluorination literature [2]. Procuring the OCF3 variant rather than the OCH3 variant directly increases the probability of achieving adequate brain exposure in rodent pharmacokinetic studies.

Application
Selection Property
Validation Focus
Lipophilicity-Modulated Lead Optimization
OCF3 vs OCH3 physiochemical differentiation
Membrane permeability assay context; metabolic stability in microsomes
Carbonyl-Enabled Library Synthesis
Ketone functional handle for condensation reactions
Derivatization scope and yield reproducibility
11β-HSD1 Target Family Screening
Aryl sulfonyl piperidine chemotype from patent pharmacophore
Target engagement in enzymatic assay; selectivity over related dehydrogenases
CNS Penetration Probe Development
Computed CNS drug-like profile (XLogP3, TPSA)
Brain exposure measurement in rodent PK; P-gp efflux screening
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